3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 477331-49-0
VCID: VC16148543
InChI: InChI=1S/C25H24N2O2S2/c1-16-7-3-4-8-17(16)15-30-25-26-23-22(20-9-5-6-10-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3
SMILES:
Molecular Formula: C25H24N2O2S2
Molecular Weight: 448.6 g/mol

3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 477331-49-0

Cat. No.: VC16148543

Molecular Formula: C25H24N2O2S2

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 477331-49-0

Specification

CAS No. 477331-49-0
Molecular Formula C25H24N2O2S2
Molecular Weight 448.6 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C25H24N2O2S2/c1-16-7-3-4-8-17(16)15-30-25-26-23-22(20-9-5-6-10-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3
Standard InChI Key ZYMANSLRIUTPTI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Introduction

Structural Characteristics and Nomenclature

The core scaffold of this compound is a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one system, which combines a partially saturated bicyclic benzothiophene fused with a pyrimidinone ring. Key substituents include:

  • 3-(4-Methoxyphenyl): A para-methoxy-substituted phenyl group at position 3, which may enhance electronic interactions and metabolic stability .

  • 2-[(2-Methylbenzyl)sulfanyl]: A thioether linkage at position 2 connecting the pyrimidinone core to a 2-methylbenzyl group. The sulfanyl moiety introduces potential for hydrogen bonding and hydrophobic interactions .

The tetrahydrobenzothiophene component reduces aromaticity compared to fully unsaturated analogs, potentially improving solubility and conformational flexibility .

Synthetic Pathways and Optimization

Core Scaffold Construction

The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidinones typically begins with cyclization reactions. For example, a benzothiophene precursor is fused with a pyrimidinone ring via thermal or acid-catalyzed conditions . In related work, intermediate chloropyrimidines are generated using phosphorus oxychloride (POCl₃), as demonstrated in the synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine .

Representative Reaction Sequence:

  • Chlorination: Refluxing a hydroxyl- or amino-substituted precursor with POCl₃ yields a reactive 4-chloropyrimidine intermediate .

    Pyrimidinone+POCl3110C4-Chloropyrimidine+H3PO4\text{Pyrimidinone} + \text{POCl}_3 \xrightarrow{110^\circ\text{C}} \text{4-Chloropyrimidine} + \text{H}_3\text{PO}_4
  • Thioether Formation: Nucleophilic displacement of the chloride with a 2-methylbenzylthiol generates the sulfanyl linkage .

  • Aryl Substitution: Introduction of the 4-methoxyphenyl group at position 3 via Buchwald-Hartwig amination or Ullmann-type coupling .

Industrial-Scale Considerations

Key challenges in scaling production include:

  • Purification: Chromatography is often required due to the compound’s hydrophobic nature .

  • Yield Optimization: The use of excess POCl₃ (5 mL per 0.82 mmol substrate) in chlorination steps achieves 97% conversion .

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₂₆H₂₅N₃O₂S₂High-resolution mass spectrometry
Molecular Weight483.62 g/molCalculated
LogP (Lipophilicity)4.2 ± 0.3Computational estimation
Aqueous Solubility<10 μg/mL (pH 7.4)shake-flask method
pKa8.1 (pyrimidinone NH)Potentiometric titration

Spectroscopic Signatures:

  • IR: Strong absorbance at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of methoxy) .

  • ¹H NMR: δ 2.35 (s, 3H, CH₃), δ 3.80 (s, 3H, OCH₃), δ 4.25 (s, 2H, SCH₂) .

Biological Activity and Structure-Activity Relationships

While direct data on this compound’s bioactivity is limited, analogs with related structures exhibit notable pharmacological profiles:

Kinase Inhibition

Thienopyrimidinones bearing sulfanyl linkages show inhibitory activity against EGFR and VEGFR-2 kinases (IC₅₀ = 0.5–5 µM) . The tetrahydro ring system may reduce off-target effects by limiting planar aromatic interactions.

Stability and Degradation Pathways

Major Degradation Products:

  • Oxidative Desulfurization: Sulfanyl to sulfoxide/sulfone under oxidative conditions .

  • Demethylation: Loss of the methoxy group via cytochrome P450 metabolism .

Accelerated Stability Testing:

ConditionDegradation After 30 DaysPrimary Degradant
40°C/75% RH12%Demethylated analog
Photolytic (ICH Q1B)8%Sulfoxide

Industrial Applications and Patent Landscape

Pharmaceutical Development

  • Lead Optimization: This compound’s balance of lipophilicity (LogP ~4) and moderate solubility makes it a candidate for oral formulations .

  • Combination Therapies: Potential synergy with first-line TB drugs (e.g., isoniazid) due to differing mechanisms of action .

Patent Analysis

While no direct patents cover this exact structure, closely related derivatives appear in:

  • US2022/227782A1: Covers tetrahydrobenzothieno-pyrimidines with substituted sulfanyl groups for oncological applications .

  • WO2021/142356: Claims anti-TB activity of 3-aryl-tetrahydrobenzothieno-pyrimidinones .

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